Iodine Green

Description

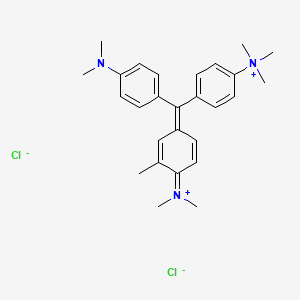

Structure

3D Structure of Parent

Properties

CAS No. |

33231-00-4 |

|---|---|

Molecular Formula |

C27H35ClN3+ |

Molecular Weight |

437.0 g/mol |

IUPAC Name |

[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1 |

InChI Key |

OATKMJAXHOEMDD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-] |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-] |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-] |

Other CAS No. |

33231-00-4 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical composition of Iodine Green stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine Green is a synthetic cationic dye belonging to the triarylmethane class. Historically, it has been utilized in histology and cytology for the differential staining of chromatin and amyloid deposits. Its positive charge facilitates binding to anionic biomolecules, most notably the phosphate backbone of nucleic acids. While less common in contemporary research compared to other nuclear stains, an understanding of its chemical properties and staining mechanisms remains relevant for specialized applications and for interpreting historical data. This guide provides a detailed overview of the chemical composition of this compound, its physicochemical properties, and the principles of its application in biological staining. Due to the limited availability of recent, detailed experimental protocols specifically for this compound, this guide also includes adapted protocols based on its close chemical relative, Methyl Green, and general principles of nuclear and amyloid staining.

Chemical Composition and Physicochemical Properties

This compound is a complex organic salt. Its chemical identity is defined by its molecular structure, which dictates its solubility, spectral properties, and staining characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| Chemical Name | [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₂₇H₃₅Cl₂N₃ | [1][2][3] |

| CAS Number | 33231-00-4 | [1] |

| Chemical Class | Triarylmethane Dye | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 472.5 g/mol | [2] |

| Appearance | Green solid | [2] |

| Solubility | Soluble in water and ethanol | [2][4] |

| Absorption Maxima (λmax) | ~630 nm, ~420 nm (Note: This data is reported as potentially inaccurate) | [2] |

Staining Mechanism

The staining properties of this compound are a direct consequence of its chemical structure. As a cationic (basic) dye, it readily binds to anionic (acidic) components within cells and tissues.

Chromatin Staining

The primary application of this compound is as a nuclear stain. The phosphate groups of the DNA backbone impart a strong negative charge to chromatin. The positively charged this compound molecule forms electrostatic interactions with this phosphate backbone, leading to the accumulation of the dye in the nucleus and resulting in a green coloration.

Amyloid Staining

This compound has also been reported to stain amyloid deposits, which are aggregates of misfolded proteins. While the precise mechanism is not as well-defined as for chromatin, it is likely due to the dye binding to the negatively charged domains within the amyloid fibril structure.

Experimental Protocols

Detailed and validated contemporary protocols specifically for this compound are scarce in the scientific literature. However, due to its close structural and functional similarity to Methyl Green, protocols for Methyl Green can be adapted. The following are generalized protocols for chromatin and amyloid staining, which should be optimized for specific tissues and experimental conditions.

Preparation of Staining Solution (Adapted from Methyl Green Protocols)

Reagents:

-

This compound powder

-

Distilled or deionized water

-

0.1 M Acetate buffer (pH 4.2)

Procedure:

-

Prepare a 0.5% (w/v) stock solution of this compound by dissolving 0.5 g of this compound powder in 100 mL of 0.1 M acetate buffer (pH 4.2).

-

Mix thoroughly until the dye is completely dissolved. Gentle heating may be required.

-

Filter the solution before use to remove any undissolved particles.

Protocol for Staining Chromatin in Paraffin-Embedded Tissue Sections (Adapted)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 0.5% this compound staining solution for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Quickly rinse in distilled water.

-

Dehydrate through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a resinous mounting medium.

-

Expected Result: Nuclei should be stained green.

Conclusion

This compound is a classic histological stain with a well-understood chemical basis for its interaction with cellular components, particularly chromatin. While its use has been largely superseded by more modern fluorescent dyes, it remains a part of the historical toolkit of histology. The information and adapted protocols provided in this guide offer a starting point for researchers who may encounter or have a specific need for this particular stain. It is crucial to note that optimization of staining times, concentrations, and buffer conditions will be necessary for achieving optimal results in any given experimental system.

References

History and discovery of Iodine Green as a biological stain

An In-depth Technical Guide to Iodine Green: History, Discovery, and Application as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Colour Index Number 42556) is a basic triarylmethane dye with a history of use in biological staining, particularly for the visualization of chromatin and amyloid deposits. This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and mechanisms of action. Detailed, albeit generalized, experimental protocols for its application in histological staining are presented, along with a summary of its quantitative data. This document serves as a valuable resource for researchers and scientists interested in the historical and practical aspects of this classic biological stain.

History and Discovery

The mid-19th century was a period of significant advancement in the synthesis of artificial dyes, driven primarily by the textile industry. This era also saw the nascent field of histology borrowing these new chemical tools for the microscopic visualization of biological tissues. It is within this context that this compound emerged.

-

1865: The dye was patented by Wanklyn.

-

1866: this compound was first prepared by J. Keisser from fuchsine. It was developed as a more stable alternative to other green dyes of the time, such as Aldehyde Green.

Initially, like many of its contemporaries, this compound's primary application was likely in the dyeing of textiles. However, its properties as a nuclear stain were soon recognized, leading to its adoption in the burgeoning field of microscopy.

Chemical Properties and Synthesis

This compound is a cationic, triarylmethane dye. It is structurally similar to other well-known biological stains such as Methyl Green and Ethyl Green, differing from Methyl Green by the presence of an additional methyl group.

Data Presentation: Physicochemical Properties

| Property | Value |

| Common Name | This compound |

| C.I. Number | 42556 |

| Chemical Formula | C₂₇H₃₅N₃Cl₂ |

| Molecular Weight | 472.5 g/mol |

| Class | Triarylmethane |

| Ionization | Basic |

| Appearance | Green Powder |

| Solubility (Aqueous) | Soluble |

| Solubility (Ethanol) | Soluble |

| Absorption Maximum 1 | ~630 nm |

| Absorption Maximum 2 | ~420 nm |

*Note: This absorption data is noted in historical literature as potentially being inaccurate.

Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action in Biological Staining

As a basic dye, this compound carries a net positive charge. Its staining mechanism is primarily driven by electrostatic interactions with negatively charged molecules in biological tissues.

-

Chromatin Staining: Chromatin is rich in DNA, and the phosphate groups of the DNA backbone confer a strong negative charge. The cationic this compound molecules bind to these anionic phosphate groups, resulting in the characteristic green staining of the cell nucleus.

-

Amyloid Staining: The staining of amyloid deposits by this compound is thought to be more complex. While electrostatic interactions may play a role, the planar structure of the triarylmethane dye likely facilitates intercalation and binding to the β-pleated sheet structure of amyloid fibrils through van der Waals forces. Interestingly, historical accounts note that this compound can stain amyloid red.

Caption: Proposed binding mechanisms of this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound. It is recommended that these be optimized for specific tissues and experimental conditions.

Preparation of Staining Solutions

-

Stock Solution (1% w/v):

-

Weigh 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. Store in a dark, well-sealed bottle.

-

-

Working Solution (0.1% w/v):

-

Take 10 mL of the 1% stock solution.

-

Add 90 mL of distilled water.

-

Mix thoroughly. Prepare fresh as needed.

-

Staining Protocol for Chromatin in Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in 0.1% this compound working solution for 5-10 minutes.

-

-

Rinsing and Dehydration:

-

Briefly rinse in distilled water.

-

Rapidly dehydrate through 95% ethanol, followed by absolute ethanol.

-

-

Clearing and Mounting:

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Result: Nuclei and chromatin will be stained green.

Staining Protocol for Amyloid Deposits in Paraffin-Embedded Sections

-

Deparaffinization and Rehydration: Follow the same procedure as for chromatin staining.

-

Staining:

-

Immerse slides in 0.1% this compound working solution for 15-20 minutes.

-

-

Rinsing and Dehydration: Follow the same procedure as for chromatin staining.

-

Clearing and Mounting: Follow the same procedure as for chromatin staining.

Expected Result: Amyloid deposits are reported to stain red.

Caption: General experimental workflow for this compound staining.

Conclusion

This compound is a historically significant biological stain that offers a unique perspective on the visualization of cellular components, particularly chromatin and amyloid. While it is not as commonly used today as some of its counterparts, a thorough understanding of its history, chemical properties, and staining mechanisms is invaluable for researchers in the fields of histology, pathology, and drug development. The information and protocols provided in this technical guide are intended to serve as a foundational resource for those who wish to explore the applications of this classic dye in a modern research context. Further investigation is warranted to refine the quantitative data and to explore the full potential of this compound in contemporary biological and medical research.

The Mechanism of Iodine Green Staining for Chromatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine Green is a cationic triphenylmethane dye that has been historically employed in histology for the staining of chromatin. Its ability to selectively bind to the nuclear material of cells makes it a valuable tool for visualizing chromosomes and understanding nuclear morphology. This technical guide provides a detailed exploration of the core mechanism behind this compound staining, including its chemical interactions with chromatin, experimental considerations, and the role of iodine as a mordant in this process. While specific quantitative binding data for this compound is not extensively available in current literature, this guide will draw parallels with closely related and well-studied triphenylmethane dyes to provide a comprehensive understanding of its function.

Core Mechanism of Staining

The primary mechanism governing the staining of chromatin by this compound is rooted in electrostatic interactions. As a cationic dye, this compound carries a positive charge, which facilitates its strong attraction to the negatively charged phosphate backbone of DNA within the chromatin structure. This interaction is fundamental to its ability to accumulate in the nucleus and render the chromatin visible.

Several factors are understood to influence the specificity and intensity of this compound staining:

-

DNA Polymerization: The dye exhibits a preference for highly polymerized DNA. This suggests that the structural integrity and condensation state of the chromatin can affect the efficiency of staining[1].

-

The "Iodine-Dye Procedure": Historical and methodological references frequently allude to an "iodine-dye procedure" for staining with this compound and similar dyes[1]. In this method, the tissue or cell sample is treated with an iodine solution prior to the application of the dye. The iodine is believed to act as a mordant . A mordant is a substance that forms a coordination complex with the dye, which then attaches to the biological substrate. In this case, the iodine likely forms a complex with this compound, enhancing its binding affinity for the nucleic acids in chromatin. This is analogous to the role of Gram's iodine in Gram staining, where it forms a complex with crystal violet, trapping it within the peptidoglycan layer of gram-positive bacteria.

The Role of Iodine as a Mordant

The use of iodine as a mordant is a critical aspect of the this compound staining mechanism. While the precise chemical nature of the this compound-iodine complex is not fully elucidated in the available literature, the principle of mordanting in histology is well-established. The mordant forms a "bridge" between the dye and the tissue component, thereby intensifying the stain. It is hypothesized that the iodine increases the positive charge density of the dye molecule or alters its conformation to facilitate a more stable interaction with the DNA molecule.

Experimental Protocols

Preparation of Reagents

-

Iodine Solution (Lugol's Iodine - a common mordant):

-

Dissolve 1.0 g of potassium iodide (KI) in 100 mL of distilled water.

-

Slowly add 0.5 g of iodine crystals to the KI solution and stir until fully dissolved.

-

Store in a tightly capped, light-protected bottle.

-

-

This compound Staining Solution (0.5% aqueous):

-

Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. Some protocols for similar dyes suggest a brief heating period to aid dissolution, followed by cooling and filtration.

-

-

Differentiating Solution:

-

A weak acid solution, such as 1% acetic acid, can be used to remove excess stain and improve contrast.

-

Staining Procedure for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.

-

-

Mordanting:

-

Immerse the slides in the Iodine Solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Staining:

-

Immerse the slides in the this compound Staining Solution for 10-20 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

-

-

Differentiation:

-

Briefly dip the slides in the differentiating solution to remove excess stain from the cytoplasm and enhance nuclear definition. Monitor this step microscopically.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol solutions.

-

Clear in xylene and mount with a suitable mounting medium.

-

Quantitative Data

Specific quantitative data on the binding of this compound to chromatin, such as its absorption maximum when bound, binding affinity (Kd), and stoichiometry, are not well-documented in the available scientific literature. However, data from closely related triphenylmethane dyes like Crystal Violet and Methyl Green can provide valuable insights into the expected biophysical properties of these interactions.

| Parameter | Crystal Violet | Methyl Green | This compound (Predicted) |

| Binding Mode | Intercalation and Groove Binding | Primarily Groove Binding | Primarily Electrostatic Groove Binding |

| DNA Sequence Preference | None reported | AT-rich regions | Likely AT-rich regions |

| Absorption Max (λmax) - Unbound | ~590 nm | ~630 nm | Not available |

| Absorption Max (λmax) - Bound to DNA | Red-shifted upon binding | Red-shifted upon binding | Expected to be red-shifted |

| Binding Affinity (Kd) | In the micromolar range | In the micromolar range | Expected to be in a similar range |

| Stoichiometry (Dye:Base Pair) | Variable, depends on conditions | Not definitively established | Not definitively established |

Note: The data for Crystal Violet and Methyl Green are compiled from various biophysical studies. The predicted values for this compound are based on its structural similarity to these compounds.

Visualizations

Staining Mechanism

The following diagram illustrates the proposed mechanism of this compound staining, highlighting the role of iodine as a mordant.

References

Core Principles of Iodine Green in Histological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of Iodine Green (C.I. 42556) in histology. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of this classic biological stain, including its chemical properties, staining mechanisms, and practical considerations for its use in the laboratory. While this compound is a historically significant dye, it is less commonly used in modern histotechnology compared to its close relative, Methyl Green. Consequently, standardized protocols and extensive quantitative data are not widely available. This guide consolidates the existing knowledge and provides an adapted protocol to facilitate its application in contemporary research.

Introduction to this compound

This compound is a basic, water-soluble triarylmethane dye.[1] Its chemical structure is closely related to Methyl Green and Ethyl Green, differing by the number of methyl groups.[1] As a cationic dye, it carries a positive charge and therefore has a strong affinity for acidic (basophilic) tissue components, most notably the phosphate groups of nucleic acids within the cell nucleus. Historically, it has been employed for the staining of chromatin and has also been noted for its ability to stain amyloid deposits.[1][2][3][4]

It is crucial to distinguish the dye "this compound" from the technique of "iodine staining." The latter uses elemental iodine (often in a potassium iodide solution, known as Lugol's solution) to detect substances like starch and amyloid, where the iodine itself interacts with the target molecules.[5] this compound, in contrast, is a synthetic dye with its own distinct chemical properties and staining mechanisms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Number | 42556 | [1] |

| Chemical Class | Triarylmethane | [1] |

| Molecular Formula | C27H35Cl2N3 | [1][2] |

| Molecular Weight | 472.5 g/mol | [1][2] |

| Appearance | Green powder | |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol | Soluble | [1] |

| Absorption Maxima (λmax) | ~630 nm, ~420 nm | [1] |

Staining Mechanism

The primary staining mechanism of this compound is based on electrostatic interactions. As a basic dye, it is cationic (positively charged) in solution and binds to anionic (negatively charged) tissue components.

Chromatin Staining

The phosphate backbone of DNA is strongly anionic, providing a high density of negative charges within the cell nucleus. This makes chromatin highly basophilic. This compound's positive charge is attracted to these phosphate groups, resulting in the characteristic green staining of the nucleus. This principle is fundamental to its use as a nuclear counterstain in various histological preparations.

Amyloid Staining

This compound has also been reported to stain amyloid deposits, often with a red, metachromatic appearance.[1][5] Metachromasia is a phenomenon where a dye stains a tissue component in a color different from the dye's own color in solution. The precise mechanism for this with this compound and amyloid is not well-documented but is likely related to the highly ordered, beta-pleated sheet structure of amyloid fibrils. This structure can cause the dye molecules to stack in a way that alters their light-absorbing properties, resulting in a shift in the perceived color.

Experimental Protocol for this compound Staining (Adapted from Methyl Green Protocol)

Due to the scarcity of standardized protocols for this compound, the following is an adapted procedure based on common protocols for the closely related dye, Methyl Green. It is recommended that users optimize parameters such as staining time and dye concentration for their specific tissue types and fixation methods.

Reagent Preparation

-

This compound Staining Solution (1% aqueous):

-

This compound (C.I. 42556): 1 g

-

Distilled water: 100 mL

-

Dissolve the dye in the water. Some protocols for related dyes recommend a brief boiling to ensure complete dissolution, followed by cooling and filtration.

-

-

Acetic Acid Solution (1%):

-

Glacial Acetic Acid: 1 mL

-

Distilled water: 99 mL

-

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in running tap water: 5 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in 1% this compound solution for 5-10 minutes. (Optimal time may vary).

-

-

Rinsing and Differentiation:

-

Briefly rinse in distilled water.

-

Differentiate in 1% Acetic Acid solution for a few seconds to remove excess stain. This step is critical for achieving selective nuclear staining.

-

-

Dehydration and Clearing:

-

Dehydrate quickly through graded alcohols: 95% Ethanol (10 dips), followed by two changes of 100% Ethanol (10 dips each). The alcohol will also remove some of the stain, so this step should be brief.

-

Clear in Xylene or a xylene substitute: 2 changes, 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Expected Results

-

Nuclei/Chromatin: Green

-

Cytoplasm: Faint green or colorless

-

Amyloid: Potentially red (metachromatic)

Quantitative Considerations in Staining

Optimizing histological staining requires careful consideration of several parameters. While specific quantitative data for this compound is lacking in the literature, Table 2 provides an illustrative summary of key variables and their expected impact on staining quality. Researchers should perform optimization experiments to determine the ideal conditions for their specific applications.

| Parameter | Range/Variable | Expected Outcome on Staining Intensity | Notes |

| Dye Concentration | 0.1% - 2.0% (w/v) | Higher concentration generally leads to darker staining but may increase background noise. | Start with a 1% solution and adjust as needed. |

| Staining Time | 2 - 15 minutes | Longer incubation increases staining intensity. | Over-staining can obscure nuclear detail. |

| pH of Staining Solution | 4.0 - 6.0 | Staining is generally stronger in slightly acidic to neutral conditions for basic dyes. | The pH can affect the charge of both the dye and the tissue components. |

| Differentiation Time | 1 - 10 seconds | Longer differentiation removes more stain, increasing contrast but potentially weakening the signal. | This is a critical step for achieving clean nuclear staining. |

| Fixative Used | Formalin, Bouin's, etc. | The choice of fixative can alter tissue morphology and dye binding. | Formalin-fixed tissues are generally suitable for basic dyes. |

Troubleshooting Common Staining Issues

Effective use of any histological stain requires the ability to troubleshoot common problems. The following logical workflow can assist in diagnosing and resolving suboptimal staining results with this compound.

Conclusion

This compound is a classic basic dye with specific applications in the staining of chromatin and potentially amyloid. While its use has been largely superseded by other, more standardized dyes, it remains a part of the historical histochemical landscape. Understanding its principles of action—rooted in electrostatic interactions—allows for its effective application in the modern laboratory. Due to the lack of contemporary, standardized protocols, researchers wishing to use this compound should be prepared to undertake optimization studies, using the adapted protocol and principles outlined in this guide as a starting point. Its close relationship to Methyl Green provides a strong basis for these optimization efforts. Careful attention to reagent preparation, staining times, and differentiation is key to achieving high-quality, reproducible results.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Selective staining of animal chromosomes with synthetic dyes following iodine-dye-procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. Iodine vapor staining for atomic number contrast in backscattered electron and X-ray imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | RXSOl GROUP [rxsolgroup.com]

Iodine Green dye solubility in different laboratory solvents

Technical Guide: Solubility Profile of Iodine Green Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a triphenylmethane histological dye. While specific quantitative solubility data is sparse in publicly available literature, this document outlines its known qualitative solubility characteristics and provides a detailed experimental protocol for determining its solubility in various laboratory solvents.

Introduction to this compound

This compound (Colour Index No. 42556) is a biological stain used historically for coloring chromatin and amyloid deposits in tissue samples.[1][2][3] As a member of the triphenylmethane family of dyes, its mechanism of action involves binding to acidic macromolecules, particularly the nucleic acids within the cell nucleus, resulting in a distinct green coloration.[1] Understanding its solubility is critical for preparing staining solutions, ensuring reproducibility in histological applications, and for its potential use in other research contexts.

Solubility Profile of this compound

Quantitative solubility values for this compound are not readily found in standard chemical databases or literature. However, qualitative assessments are available and summarized in the table below. To obtain precise quantitative data for specific applications, experimental determination is recommended.

Table 1: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Solubility | Remarks |

| Water | Water | Soluble[2] | The most common solvent for biological staining solutions. |

| Ethanol | Ethanol | Soluble[2] | Often used in histological protocols for dehydration and in stain formulations. |

| Methanol | Methanol | Data not available | Expected to be soluble based on its solubility in ethanol. |

| DMSO | Dimethyl sulfoxide | Data not available | A strong polar aprotic solvent, likely to dissolve this compound. |

Experimental Protocol: Determining Dye Solubility

To ascertain the precise solubility of this compound in a specific solvent, the recommended methodology is the Saturation Shake-Flask Method followed by UV-Vis Spectrophotometric Analysis . This method is considered a gold standard for determining thermodynamic solubility and provides reliable, reproducible results.[4]

3.1 Principle An excess amount of the dye is agitated in the solvent of interest for an extended period to achieve a state of equilibrium, creating a saturated solution. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is measured using UV-Visible spectrophotometry by comparing its absorbance to a pre-established calibration curve.[5][6][7]

3.2 Materials and Equipment

-

This compound dye powder

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Spectrophotometer (UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Cuvettes

3.3 Detailed Methodology

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration (e.g., 100 µg/mL).

-

Determine λmax: Scan the stock solution across the UV-Vis spectrum (approx. 400-800 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is approximately 630 nm.[2] All subsequent absorbance measurements must be performed at this wavelength.[5]

-

Prepare Standard Dilutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.[8]

-

Measure Absorbance: Measure the absorbance of each standard solution (and a solvent blank) at the determined λmax.

-

Plot the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Part B: Preparation of Saturated Solution (Shake-Flask Method)

-

Add Excess Solute: Add an excess amount of this compound powder to a sealed vial containing a known volume of the solvent (e.g., add ~10 mg of dye to 5 mL of solvent). The presence of visible, undissolved solid is essential.

-

Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[4]

-

Separation of Solid: After equilibration, allow the suspension to stand undisturbed for the solid material to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to ensure only the dissolved dye is measured.

Part C: Analysis and Calculation

-

Dilute Sample: If necessary, dilute the clear, filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve (typically 0.1 to 1.0 AU).

-

Measure Absorbance: Measure the absorbance of the final diluted sample at λmax.

-

Calculate Concentration: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Determine Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Solubility = (Calculated Concentration) × (Dilution Factor)

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for solubility determination and the proposed mechanism for chromatin staining.

Caption: Experimental Workflow for Solubility Determination.

Caption: Mechanism of Chromatin Staining by this compound.

References

- 1. This compound | 33231-00-4 | Benchchem [benchchem.com]

- 2. stainsfile.com [stainsfile.com]

- 3. This compound | SUDAN CHEMICAL [sudanchemical.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Experiment 3 - Qualitative and Quantitative Analysis of Food Dyes [groups.chem.ubc.ca]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Experiment 3 - Qualitative and Quantitative Analysis of Food Dyes [chemcollective.org]

Indocyanine Green (ICG) in Cell Biology: A Technical Guide

Indocyanine green (ICG) is a tricarbocyanine dye that has become an indispensable tool in cell biology research and clinical diagnostics. Its significance lies in its unique spectral properties: it absorbs and fluoresces in the near-infrared (NIR) window (approximately 700-900 nm). This region of the electromagnetic spectrum is often called the "optical window" for biological tissues because it allows for deeper light penetration due to reduced absorption by endogenous molecules like hemoglobin and water, and minimized tissue autofluorescence. ICG's ability to act as both a fluorescent contrast agent and a photosensitizer has led to its widespread application in high-resolution cellular imaging, photodynamic therapy, and cell viability assessment.

Quantitative Data Summary

The utility of ICG in various applications is dictated by its photophysical properties. The following table summarizes key quantitative data for ICG.

| Property | Value | Notes |

| Peak Absorption (λ_abs) | ~780 nm (in plasma/serum) | The exact peak can shift depending on the solvent and its binding to proteins like albumin. |

| Peak Emission (λ_em) | ~820 nm | Provides a Stokes shift that is adequate for distinguishing emission from excitation light. |

| Molar Extinction Coeff. | 1.0-2.5 x 10^5 M⁻¹cm⁻¹ | High molar extinction coefficient contributes to its effectiveness as a photosensitizer. |

| Quantum Yield | ~0.01-0.08 | The quantum yield is relatively low but sufficient for NIR imaging. It can be influenced by the solvent and aggregation state. |

| Working Concentration | 10-100 µg/mL (in vitro staining) | Optimal concentration can vary based on cell type and specific application. |

| Working Concentration | 25-50 µM (Photodynamic Therapy) | Higher concentrations are often used to maximize the generation of reactive oxygen species. |

Core Applications and Experimental Protocols

Near-Infrared (NIR) Fluorescence Imaging

ICG is extensively used for in vitro and in vivo imaging of cells. Its NIR fluorescence allows for deep tissue imaging with a high signal-to-noise ratio. It is commonly employed for visualizing cellular structures and for tracking the biodistribution of labeled cells in small animal models.

-

Reagent Preparation : Prepare a stock solution of ICG (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO) or water. Further dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration (e.g., 25-50 µg/mL).

-

Cell Culture : Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).

-

Cell Staining : Remove the culture medium and wash the cells once with PBS. Add the ICG working solution to the cells and incubate for 15-30 minutes at 37°C. The incubation time may need optimization depending on the cell line.

-

Washing : After incubation, remove the ICG solution and wash the cells two to three times with PBS to remove any unbound dye.

-

Imaging : Add fresh culture medium or PBS to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 810-840 nm).

Caption: Workflow for tracking ICG-labeled cells in an animal model.

Photodynamic Therapy (PDT)

ICG can act as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) upon irradiation with NIR light. This property is harnessed for photodynamic therapy to selectively destroy target cells, particularly cancer cells. The mechanism involves ICG absorbing light energy and transferring it to molecular oxygen, creating singlet oxygen, a highly reactive ROS that induces oxidative stress and triggers apoptotic or necrotic cell death pathways.

-

Reagent Preparation : Prepare a stock solution of ICG as described above. Dilute to a working concentration of 25-50 µM in a serum-free medium.

-

Cell Seeding : Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

ICG Incubation : Replace the medium with the ICG working solution and incubate for 1-4 hours to allow for cellular uptake.

-

Washing : Remove the ICG solution and wash the cells gently with PBS.

-

Irradiation : Add fresh culture medium. Irradiate the cells with a NIR laser or LED light source (e.g., 780-810 nm) at a specific power density (e.g., 1 W/cm²) for a defined duration. A non-irradiated control group (ICG only) and a light-only control group (no ICG) should be included.

-

Post-Irradiation Incubation : Incubate the cells for 24-48 hours to allow for the induction of cell death.

-

Viability Assessment : Assess cell viability using a standard method such as an MTT assay, or by staining with viability dyes like Propidium Iodide and analyzing via flow cytometry or fluorescence microscopy.

Caption: ICG-PDT mechanism leading to apoptosis via ROS production.

Cell Viability and Cytotoxicity Assessment

ICG can also be used as a simple dye for assessing cell viability. The principle is based on the integrity of the cell membrane. In viable cells with intact membranes, ICG uptake is generally low. However, in dead or dying cells with compromised membranes, the dye can readily enter and accumulate within the cytoplasm. This differential uptake allows for the distinguishing of live and dead cell populations.

-

Cell Preparation : Prepare a single-cell suspension of the cell population to be analyzed.

-

Staining : Add ICG to the cell suspension at a final concentration of 1-5 µg/mL. Incubate for 10-15 minutes at room temperature, protected from light.

-

Analysis : Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm or similar, although not optimal, it can excite ICG) and an appropriate NIR detector.

-

Data Interpretation : The population of cells with high ICG fluorescence represents the non-viable or membrane-compromised cells, while the low-fluorescence population represents viable cells.

Caption: Principle of ICG-based cell viability determination.

Unraveling the Methodology of Amyloid Deposit Staining: A Technical Guide

An In-Depth Review of Standard Histological Techniques for the Identification of Amyloid Fibrils in Tissue for Researchers and Drug Development Professionals

The identification of amyloid deposits within tissue is a cornerstone of diagnosis and research in amyloidosis and neurodegenerative diseases. While the query specified "Iodine Green," a comprehensive review of scientific literature indicates that this is not a recognized or standard stain for amyloid. The characteristic "apple-green" visualization is, in fact, a hallmark of Congo red staining when viewed under polarized light. This guide provides a detailed overview of the established and validated methods for staining amyloid deposits, with a focus on Congo red, fluorescent dyes, and the historical and evolving use of iodine-based methods.

Congo Red: The Gold Standard for Amyloid Detection

Congo red is the most widely used direct dye for the identification of amyloid deposits in tissue sections.[1][2] Its enduring prevalence is attributed to the specific optical properties it imparts to amyloid fibrils.

Mechanism of Action: The linear molecules of Congo red, an anionic dye, align with the long axis of amyloid fibrils.[3] The binding is primarily mediated by hydrogen bonds, which are facilitated under alkaline pH and in the presence of sodium chloride to reduce background staining.[2] This ordered arrangement of dye molecules on the crystalline-like β-pleated sheet structure of amyloid is crucial for its characteristic birefringence.[3]

Visualization: Under bright-field microscopy, amyloid deposits stained with Congo red appear pinkish-red. However, the definitive identification of amyloid is made using polarizing microscopy, where the stained deposits exhibit a pathognomonic "apple-green" birefringence.[3][4] It is important to note that the observed color can be influenced by the microscopy setup.[3] Fluorescence microscopy can also be employed to enhance the sensitivity of Congo red staining, especially for detecting smaller deposits.[3][5]

Experimental Protocol: Alkaline Congo Red Staining

This protocol is a standard method for staining amyloid in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Transfer to 100% Ethanol (2 changes, 3 minutes each).

-

Transfer to 95% Ethanol (2 changes, 3 minutes each).

-

Rinse in distilled water.

-

-

Staining:

-

Stain in Harris's hematoxylin for 5-10 minutes to counterstain nuclei.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.

-

Rinse in running tap water.

-

"Blue" the sections in Scott's tap water substitute or alkaline water.

-

Rinse in running tap water.

-

Place in alkaline sodium chloride solution (1% NaOH and 1% NaCl in 80% ethanol) for 20 minutes.

-

Stain in alkaline Congo red solution (0.5% Congo Red in the alkaline salt solution) for 20 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.

-

Clear in two changes of xylene.

-

Mount with a synthetic resinous medium.

-

Results:

-

Amyloid deposits: Pink to red (bright-field), apple-green birefringence (polarized light).

-

Nuclei: Blue.

-

Elastic fibers and coarse collagen may also show some staining.[3]

Fluorescent Dyes: High-Sensitivity Alternatives

Fluorescent staining methods offer higher sensitivity for visualizing amyloid deposits, as the glowing material stands out against a dark background.[1]

Thioflavin T and S: Thioflavin T (ThT) and Thioflavin S are the most common fluorescent dyes for amyloid staining.[1][4] They bind specifically to the β-sheet structure of amyloid fibrils, resulting in a significant enhancement of their fluorescence emission.[6][7] ThT is particularly widely used in research for tracking amyloid fibril formation in real-time.[6][7]

Experimental Protocol: Thioflavin S Staining

-

Deparaffinization and Rehydration: As described for Congo red staining.

-

Staining:

-

Stain in Mayer's hematoxylin for 30 seconds to 1 minute.

-

Rinse in running tap water.

-

Stain in 1% Thioflavin S in 70% ethanol for 5 minutes.

-

Differentiate in 70% ethanol for 5 minutes.

-

Rinse thoroughly in distilled water.

-

-

Mounting: Mount with an aqueous mounting medium.

Visualization (Fluorescence Microscopy):

-

Amyloid deposits: Bright yellow-green fluorescence.

Iodine Staining: From Historical Discovery to Modern Applications

Historically, iodine was one of the first substances used to identify amyloid deposits in tissues, noted for producing a mahogany brown color that turns blue upon the addition of sulfuric acid.[4] However, due to lower sensitivity, it was largely replaced by Congo red and fluorescent dyes for diagnostic purposes.[6]

Modern Research Applications: Recent studies have revisited iodine staining, not for routine diagnosis, but as a tool to distinguish between different structural polymorphs of amyloid fibrils. The binding of polyiodide ions (like I₃⁻ and I₅⁻) to the surface of amyloid fibrils results in distinct colors, which can be analyzed using UV-Vis absorbance spectroscopy.[6][8] This colorimetric differentiation is sensitive to the surface structure of the amyloid fibrils, offering a method for probing amyloid polymorphism.[8]

Research Protocol: Iodine Staining for Amyloid Polymorphism

This is a research application and not a standard diagnostic protocol. The following is adapted from studies on insulin amyloid fibrils.[7]

-

Fibril Preparation: Amyloid fibrils are prepared in vitro under specific conditions to generate different polymorphs.

-

Iodine Solution: A solution containing potassium iodide (KI) and iodine (I₂) in a buffered solution (e.g., 25 mM HCl) is prepared. A typical concentration might be 24 mM KI and 3.2 mM I₂.[7]

-

Staining and Analysis:

-

The prepared amyloid fibrils are mixed with the iodine solution.

-

The color change is immediately analyzed using a UV-Vis spectrometer to measure the absorption spectra from approximately 250 to 750 nm.[7]

-

Different fibril polymorphs will produce distinct absorption spectra, indicating different colors.

-

Quantitative Data Summary

The following table summarizes the key characteristics of the primary amyloid staining methods.

| Staining Method | Principle of Staining | Visualization Method | Key Characteristics | Sensitivity | Specificity |

| Congo Red | Intercalation of linear dye molecules into β-pleated sheets via hydrogen bonding.[2] | Bright-field and Polarizing Microscopy | Pink/Red under bright-field; Apple-green birefringence under polarized light.[3][4] | Good | High (with polarization) |

| Thioflavin T/S | Binding to β-sheet structures leading to enhanced fluorescence.[1][6] | Fluorescence Microscopy | Bright yellow-green fluorescence.[4] | High | Good |

| Iodine | Binding of polyiodide ions to the surface of amyloid fibrils.[6][8] | Colorimetric (UV-Vis Spectroscopy) | Color varies depending on amyloid polymorph; Historically, mahogany brown on gross specimens.[4][6] | Lower (for diagnosis) | Used for polymorphism |

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow for amyloid staining and the proposed interaction of iodine with amyloid fibrils.

Caption: A flowchart illustrating the key stages of tissue preparation, staining, and analysis for the histological identification of amyloid deposits.

Caption: A diagram showing how different amyloid polymorphs can yield distinct colors upon binding with polyiodide ions, enabling their differentiation.

References

- 1. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Neurodegeneration & Amyloid Staining | AAT Bioquest [aatbio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. captodayonline.com [captodayonline.com]

- 6. Iodine staining as a useful probe for distinguishing insulin amyloid polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metachromatic Properties of Iodine Green and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the metachromatic properties of Iodine Green, a triphenylmethane dye. Due to the limited specific research on this compound, this paper draws heavily on the well-documented metachromasy of its close structural analog, Methyl Green, and its degradation product, Crystal Violet, to provide a comprehensive understanding of the likely mechanisms and protocols.

Introduction to this compound and Metachromasia

This compound (C.I. 42556) is a cationic triphenylmethane dye. Structurally, it is closely related to Methyl Green, differing by an additional methyl group.[1] While historically noted for its use in staining chromatin, it has also been reported to stain amyloid deposits with a red metachromatic shift.[2] Metachromasia is a phenomenon where a dye stains a specific substrate (a chromotrope) a different color from that of the dye solution itself. This color shift is due to a change in the dye's absorption spectrum upon binding to the chromotrope.

Significant research into the metachromatic staining of amyloid by Methyl Green has revealed that the effect is not caused by pure Methyl Green but by its degradation product, Crystal Violet (also known as Methyl Violet).[3] Purified Methyl Green is not suitable for demonstrating amyloid metachromasia.[3] Given the structural similarity, it is highly probable that the observed metachromasy of this compound follows the same principle, arising from the presence of Crystal Violet-like impurities that interact with the amyloid fibril structure. This guide will, therefore, use the extensively studied Crystal Violet-amyloid interaction as a model to elucidate the properties of this compound.

Proposed Mechanism of Metachromasia with Amyloid

The metachromasia of triphenylmethane dyes like Crystal Violet with amyloid is distinct from the typical mechanism involving sulfated proteoglycans. Instead, it is believed to result from the specific, ordered arrangement of dye molecules upon the regular, repeating structure of the amyloid fibril's β-pleated sheets.

The proposed mechanism involves:

-

Initial Binding: Cationic dye molecules are electrostatically attracted to anionic sites on the amyloid fibril.

-

Ordered Stacking: The planar triphenylmethane molecules then self-assemble into ordered stacks or aggregates along the fibril surface. This precise alignment is facilitated by the regular spacing of binding sites on the β-sheet structure.

-

Spectral Shift: This stacking alters the electronic configuration of the dye molecules, changing how they absorb light. The formation of these dye aggregates typically leads to a hypsochromic shift (a shift to a shorter wavelength), causing the perceived color to change from the original blue/green (orthochromatic) to purple/red (metachromatic).

Quantitative Data: Spectral Properties

| Dye State | Analog Dye | Chromotrope | λmax (nm) | Observed Color |

| Orthochromatic | Methyl Green | Water/Buffer | ~633 | Green |

| Orthochromatic | Crystal Violet | Water/Buffer | ~590 | Violet |

| Metachromatic | Crystal Violet | Amyloid | Shifted λmax* | Red-Purple |

*The exact λmax for the metachromatic state is not consistently reported, but the color change indicates a significant alteration of the absorption spectrum, likely a hypsochromic shift to a shorter wavelength.

Experimental Protocols

The following protocol is an adapted method for investigating the metachromatic staining of amyloid in tissue sections, based on established procedures for Crystal Violet.

Reagents

-

This compound Staining Solution (0.5% Aqueous):

-

This compound: 0.5 g

-

Distilled Water: 100 mL

-

-

Differentiating Solution (1% Acetic Acid):

-

Glacial Acetic Acid: 1 mL

-

Distilled Water: 99 mL

-

-

Paraffin-embedded tissue sections (formalin-fixed) known to contain amyloid.

Staining Procedure

-

Deparaffinization and Hydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Transfer through 100% Ethanol (2 changes, 3 minutes each).

-

Transfer through 95% Ethanol (1 minute).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 0.5% this compound staining solution for 5-10 minutes.

-

-

Rinsing:

-

Briefly rinse slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip slides in 1% Acetic Acid solution for 10-20 seconds. This step is critical to remove background staining while retaining the metachromatic color in the amyloid.

-

Monitor differentiation microscopically until amyloid deposits appear purple-red against a pale green or blue background.

-

-

Dehydration and Mounting:

-

Rinse thoroughly in distilled water.

-

Note: Do not use alcohol for dehydration as it will remove the stain.

-

Blot excess water carefully.

-

Mount with an aqueous mounting medium.

-

Expected Results

-

Amyloid Deposits: Purple to Red (Metachromatic)

-

Cell Nuclei/Background: Green or Blue (Orthochromatic)

Conclusion and Recommendations

The metachromatic staining of amyloid by this compound is a poorly characterized phenomenon. Strong evidence from the analogous dye, Methyl Green, suggests that this property is likely attributable to degradation products similar to Crystal Violet rather than the pure dye itself. The proposed mechanism involves the ordered stacking of these planar dye molecules on the β-pleated sheet structure of amyloid fibrils, leading to a spectral shift perceived as a color change from green to red-purple.

For researchers in histology and drug development, while this compound might produce a metachromatic effect, its reliability and specificity are questionable due to the unknown concentration of the active staining impurity. For definitive and reproducible identification of amyloid deposits, established methods using Congo Red (with polarization), Thioflavin S (fluorescence), or purified Crystal Violet are recommended. Further investigation, including spectrophotometric analysis of this compound interacting with purified amyloid fibrils, is required to fully characterize its properties.

References

Methodological & Application

Application Notes and Protocols for Staining in Plant Histology

While a standard protocol specifically termed "Iodine Green" is not commonly found in plant histology literature, the name suggests a differential staining technique involving a green dye and likely iodine or a stain that provides a contrasting color. This document provides detailed protocols for two widely used and effective staining methods that achieve this purpose:

-

Safranin and Fast Green Staining : A classic double-staining technique that imparts a red/pink color to lignified and cutinized tissues and a green color to cellulosic or parenchymatous tissues.

-

Iodine-Potassium Iodide (I2KI) Staining : A specific histochemical test for the presence of starch, which stains starch granules a blue-black or reddish-brown color.

These protocols are designed for researchers, scientists, and professionals in drug development to visualize and differentiate various tissue types and cellular components within plant specimens.

Protocol 1: Safranin and Fast Green Differential Staining

Application Note

Safranin and Fast Green staining is a cornerstone of plant anatomical studies. This differential staining method is invaluable for distinguishing between different cell types based on their cell wall composition. Safranin, a basic dye, strongly stains lignified tissues such as xylem and sclerenchyma, as well as cutinized tissues like the cuticle, in shades of red to pink.[1] Fast Green, an acidic dye, serves as a counterstain for cellulosic tissues, including parenchyma, collenchyma, and phloem, coloring them green.[1][2][3] This stark color contrast allows for clear visualization and differentiation of vascular tissues, ground tissues, and dermal tissues, which is essential for developmental studies, comparative anatomy, and pathology.

Principle of the Method: The differential staining is based on the chemical affinity of the dyes for different cell wall components. Safranin binds to the acidic components present in lignin and suberin, while Fast Green binds to the basic components of cellulose and cytoplasm. The sequential application of these dyes, with appropriate dehydration and clearing steps, results in a permanent, high-contrast preparation suitable for microscopic analysis.

Data Presentation: Expected Staining Results

| Plant Tissue/Structure | Primary Component | Safranin Staining | Fast Green Staining | Expected Color |

| Xylem | Lignin | Strong Affinity | No Affinity | Red/Pink[1][3] |

| Sclerenchyma (Fibers) | Lignin | Strong Affinity | No Affinity | Red/Pink |

| Cuticle | Cutin | Strong Affinity | No Affinity | Red |

| Phloem | Cellulose, Cytoplasm | No Affinity | Strong Affinity | Green[2][3] |

| Parenchyma | Cellulose, Cytoplasm | No Affinity | Strong Affinity | Green[1] |

| Collenchyma | Cellulose, Pectin | No Affinity | Strong Affinity | Green |

| Nuclei | Nucleic Acids | Affinity | No Affinity | Red[1] |

| Cytoplasm | Proteins | No Affinity | Affinity | Green[1] |

Experimental Protocol

This protocol is designed for paraffin-embedded plant tissue sections.

Materials and Reagents:

-

Paraffin-embedded plant tissue sections on microscope slides

-

Xylene or a xylene substitute (for deparaffinization)

-

Ethanol series (100%, 95%, 70%, 50%)

-

Distilled water

-

Safranin O staining solution (1% w/v in 50% ethanol)

-

Fast Green FCF staining solution (0.5% w/v in 95% ethanol)

-

Acidified alcohol (e.g., 0.5% HCl in 70% ethanol) for differentiation (optional)

-

Absolute ethanol

-

Xylene or xylene substitute (for clearing)

-

Mounting medium (e.g., Canada balsam or synthetic resin)

-

Coverslips

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene for 10 minutes to dissolve the paraffin wax. Repeat with fresh xylene.

-

Transfer slides through a descending series of ethanol solutions to rehydrate the tissue:

-

Absolute ethanol: 2 minutes

-

95% ethanol: 2 minutes

-

70% ethanol: 2 minutes

-

50% ethanol: 2 minutes

-

-

Rinse with distilled water for 2 minutes.

-

-

Staining with Safranin:

-

Dehydration and Differentiation (Optional):

-

Briefly dip the slides in 50% ethanol.

-

If the safranin staining is too intense, differentiate by quickly passing the slides through acidified alcohol until the desired color intensity is achieved in the target tissues.

-

Rinse in 70% ethanol to stop the differentiation process.

-

-

Counterstaining with Fast Green:

-

Transfer the slides to 95% ethanol for 2 minutes.

-

Immerse in Fast Green FCF solution for 15-45 seconds.[1] The timing is critical as overstaining can mask the safranin.

-

Quickly rinse with absolute ethanol to remove excess Fast Green.

-

-

Dehydration and Clearing:

-

Dehydrate the sections by passing them through two changes of absolute ethanol, 2 minutes each.

-

Clear the sections by immersing them in two changes of xylene, 5 minutes each.

-

-

Mounting:

-

Place a drop of mounting medium on the tissue section.

-

Carefully lower a coverslip over the section, avoiding air bubbles.

-

Allow the mounting medium to dry in a well-ventilated area.

-

Visualization: Safranin and Fast Green Staining Workflow

Caption: Workflow for Safranin and Fast Green staining of plant tissue.

Protocol 2: Iodine-Potassium Iodide (I2KI) Staining for Starch

Application Note

Iodine-Potassium Iodide (I2KI), often referred to as Lugol's solution, is a specific stain used for the histochemical detection of starch in plant cells.[6] Starch, a carbohydrate storage polymer, is synthesized in plastids (amyloplasts and chloroplasts). The principle of this staining reaction involves the intercalation of iodine ions into the helical structure of amylose and amylopectin, the two components of starch.[7] This interaction forms a polyiodide-starch complex, which results in a characteristic blue-black color for amylose-rich starch and a reddish-brown color for amylopectin-rich starch.[7][8] This method is simple, rapid, and highly specific, making it an excellent choice for localizing starch reserves in various plant organs such as leaves, stems, roots, and seeds.[6][9]

Data Presentation: Expected Staining Results

| Cellular Component/Region | Presence of Starch | I2KI Staining Reaction | Expected Color |

| Amyloplasts (in storage tissues) | High | Strong positive | Blue-black[8] |

| Chloroplasts (in leaves) | Variable (transitory starch) | Positive (if present) | Small blue-black granules[10] |

| Cytoplasm | Absent | Negative | Yellow/Brown (background) |

| Cell Wall | Absent | Negative | Yellow/Brown (background) |

| Nucleus | Absent | Negative | Yellow/Brown (background) |

Experimental Protocol

This protocol is suitable for fresh or fixed plant material.

Materials and Reagents:

-

Fresh plant tissue (e.g., thin sections of potato tuber, onion epidermis, or a destarched and then re-exposed leaf)

-

Microscope slides and coverslips

-

Distilled water

-

Iodine-Potassium Iodide (I2KI) Solution:

-

Dropper or pipette

Procedure for Fresh Sections:

-

Sample Preparation:

-

Cut a very thin section of the plant material using a razor blade or microtome. For leaves, it may be necessary to first decolorize by boiling in ethanol to remove chlorophyll, which can obscure the starch test results.[12]

-

Place the thin section in a drop of water on a clean microscope slide.

-

-

Staining:

-

Add one to two drops of I2KI solution to the water on the slide, ensuring it covers the tissue section.[8]

-

Allow the stain to penetrate the tissue for 2-5 minutes.

-

-

Mounting and Observation:

-

Carefully place a coverslip over the section, trying to avoid air bubbles.

-

Wick away any excess solution from the edges of the coverslip with a piece of filter paper.

-

Observe under a light microscope. Starch granules will appear as distinct blue-black structures within the cells.

-

Visualization: I2KI Staining Workflow for Starch Detection

Caption: Workflow for Iodine-Potassium Iodide (I2KI) staining of starch.

References

- 1. One-stop Supplier of Life Science Products [servicebio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. conductscience.com [conductscience.com]

- 5. scribd.com [scribd.com]

- 6. Staining Starch with Iodine Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lab Experiments To Test For The Presence Of Starch When Using Potassium Iodine [sciencing.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Testing leaves for starch: the technique [practicalbiology.org]

Application Notes: Iodine Green and Safranin Double Staining for Botanical Sections

Introduction

The Safranin and green counterstain double staining technique is a fundamental and widely used method in botanical histology and microtechnique. This differential staining protocol is invaluable for distinguishing between different types of plant tissues based on their chemical composition. Safranin, a cationic dye, preferentially stains lignified, suberized, and cutinized cell walls, as well as nuclei and chromosomes, a vibrant red.[1][2] In contrast, a green counterstain, such as Fast Green FCF or the historical Iodine Green, is used to color cellulosic or parenchymatous tissues. The resulting color contrast—red for woody or hardened tissues and green for softer, living tissues—provides a clear and detailed visualization of plant anatomy. While "this compound" is mentioned in historical literature, "Fast Green FCF" is a more common and stable modern substitute that provides excellent results and is often used in established protocols like the Johansen's method.[2][3]

Principle of Staining

The technique relies on the principle of differential staining, where two or more stains are used to color different components of a tissue. Safranin O binds strongly to acidic components within the cell, particularly lignin and nucleoproteins, resulting in a red color. The green counterstain (e.g., Fast Green FCF) is an acidic dye that has a lower affinity for these structures and will instead bind to more basic, non-lignified components like cellulose and cytoplasm. During the dehydration and differentiation steps, excess Safranin is washed out from the cellulosic tissues, which are then able to take up the green counterstain.

Applications

This double staining method is extensively applied in various areas of plant science:

-

Plant Anatomy: To study the arrangement and structure of tissues in stems, roots, and leaves.

-

Vascular Tissue Identification: Clearly differentiates the lignified xylem (red) from the cellulosic phloem and surrounding parenchyma cells (green).[2]

-

Developmental Biology: To observe tissue differentiation and development of lignified structures during plant growth.

-

Histopathology: To identify changes in cell wall structure in response to disease or environmental stress.

Experimental Workflow

The overall workflow for Safranin and a green counterstaining involves several key stages, from preparing the tissue sections to the final microscopic observation.

Caption: Workflow for Safranin and Fast Green double staining.

Protocols

This protocol is adapted from established botanical microtechnique methods and is suitable for paraffin-embedded plant sections.

1. Required Materials and Reagents

-

Equipment: Microscope, glass slides, coverslips, staining jars/dishes, forceps.

-

Chemicals:

-

Xylene or a xylene substitute (e.g., Histo-Clear)

-

Ethanol (Absolute, 95%, 70%, 50%, 30%)

-

Safranin O powder

-

Fast Green FCF powder

-

Picric Acid (optional, for differentiation)

-

Ammonium Hydroxide (optional)

-

Distilled water

-

Mounting medium (e.g., DPX, Canada Balsam)

-

2. Preparation of Staining Solutions

| Reagent | Concentration | Solvent |

| Safranin O Staining Solution | 1.0% (w/v) | 70% Ethanol |

| Fast Green FCF Staining Solution | 0.5% (w/v) | 95% Ethanol or Clove Oil |

| Acidulated Alcohol (for differentiation) | 0.5% (v/v) | 95% Ethanol |

3. Step-by-Step Staining Procedure

This procedure outlines the staining process for deparaffinized sections.

| Step | Action | Reagent / Solvent | Duration |

| 1 | Deparaffinization | Xylene (or substitute) | 2 changes, 5-10 min each |

| 2 | Hydration | Absolute Ethanol | 2 changes, 3-5 min each |

| 95% Ethanol | 2-5 min | ||

| 70% Ethanol | 2-5 min | ||

| 50% Ethanol | 2-5 min | ||

| 30% Ethanol | 2-5 min | ||

| Distilled Water | 5 min | ||

| 3 | Primary Staining | 1% Safranin O Solution | 2-24 hours |

| 4 | Rinsing | Distilled Water | Rinse until no more color runs |

| 5 | Dehydration | 50% Ethanol | 2-5 min |

| 70% Ethanol | 2-5 min | ||

| 6 | Counterstaining | 0.5% Fast Green FCF Solution | 10-15 seconds |

| 7 | Rinsing / Dehydration | 95% Ethanol | Dip briefly (5-10 seconds) |

| Absolute Ethanol | Dip briefly (5-10 seconds)[4] | ||

| 8 | Clearing | Xylene (or substitute) | 2 changes, 5-10 min each[4] |

| 9 | Mounting | Mounting Medium | Apply coverslip |

Note on Differentiation: For very dense tissues, differentiation may be necessary after Safranin staining. This can be done by dipping the slides briefly in acidulated alcohol (0.5% HCl in 70% ethanol) to remove excess stain from less lignified tissues. This step should be monitored carefully under a microscope. Some protocols also use 95% ethanol with 0.5% picric acid for differentiation.[2][4]

Expected Results

Properly stained sections will exhibit a sharp, vibrant contrast between different tissue types.

| Tissue / Structure | Expected Color |

| Lignified Tissues (Xylem, Sclerenchyma) | Red to Bright Red |

| Cutinized Tissues (Cuticle) | Red |

| Nuclei and Chromosomes | Red |

| Cellulosic Cell Walls (Parenchyma, Phloem) | Green to Blue-Green |

| Cytoplasm | Greenish |

| Meristematic Tissues | Green |

This clear differentiation allows for detailed morphological and anatomical analysis of the plant specimen. The versatility and reliability of this technique make it an essential tool for researchers in plant biology and related fields.[1]

References

Application Notes and Protocols: Iodine Green Staining for Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Iodine Green staining solution in microscopy. This compound (C.I. 42556) is a basic triphenylmethane dye historically utilized in histology and botany for its differential staining capabilities, particularly for chromatin, amyloid, and lignified plant tissues.

Overview and Applications

This compound is a versatile stain that can be employed in various microscopic applications:

-

Histology: It is primarily used for the demonstration of chromatin and for the staining of amyloid deposits. When used for amyloid, it imparts a distinct violet-red color to the deposits, while other tissue components are stained green.[1]

-

Botany: In plant histology, this compound is an effective stain for differentiating lignified tissues, which it colors green.[2][3] It is often used in double-staining procedures with counterstains like acid fuchsin or carmine to provide contrast between different cell and tissue types.[3][4][5]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| C.I. Number | 42556 |

| Molecular Formula | C₂₇H₃₅N₃Cl₂ |

| Molecular Weight | 472.5 g/mol |

| Appearance | Dark green powder |

| Solubility | Soluble in water and alcohol |

Preparation of this compound Staining Solutions

Several formulations of this compound staining solution can be prepared depending on the specific application.

Alcoholic this compound Solution (1%) for Botanical Sections

This is a commonly used formulation for staining lignified plant tissues.[2][6]

Materials:

-

This compound powder (C.I. 42556)

-

70% Ethanol

-

Distilled water

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Storage bottle (amber glass recommended)

Protocol:

-

Weigh 1.0 g of this compound powder.

-

Measure 100 mL of 70% ethanol.

-

In a glass beaker, add a magnetic stir bar and the 70% ethanol.

-

Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.

-

Continue stirring until the powder is completely dissolved.

-

Filter the solution if necessary to remove any undissolved particles.

-

Store the solution in a tightly capped amber glass bottle at room temperature.

Aqueous this compound Solution (1%) for Double Staining

This formulation is suitable for double-staining procedures in botanical microscopy.[5]

Materials:

-

This compound powder (C.I. 42556)

-

Distilled water

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Storage bottle (amber glass recommended)

Protocol:

-

Weigh 1.0 g of this compound powder.

-

Measure 100 mL of distilled water.

-

In a glass beaker, add a magnetic stir bar and the distilled water.

-

Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.

-

Gently heat the solution if necessary to aid dissolution, but do not boil.

-

Continue stirring until the powder is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Filter the solution if necessary.

-

Store in a tightly capped amber glass bottle.

Experimental Protocols

Staining of Lignified Plant Tissue

This protocol is adapted for staining paraffin-embedded or fresh plant sections.

Workflow for Staining Lignified Plant Tissue

Caption: General workflow for staining lignified plant tissue with this compound.

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections to water. For fresh sections, ensure they are properly fixed.

-

Immerse the slides in a 1% alcoholic this compound solution for 1 to 24 hours. The optimal staining time may vary depending on the tissue and desired staining intensity.[2][6]

-

Rinse the sections briefly in 70% ethanol to remove excess stain.[6]

-

Dehydrate the sections through a graded series of ethanol (e.g., 95% and absolute ethanol).

-

Clear the sections in xylene or clove oil.[6]

-

Mount with a suitable mounting medium such as Canada balsam.[6]

Expected Results:

-

Lignified tissues (e.g., xylem, sclerenchyma): Green

-

Cellulose cell walls: Unstained or very faintly green

Double Staining of Plant Tissues with this compound and Alum Carmine

This method provides a differential staining of various plant tissues.[5]

Conceptual Diagram of Double Staining

Caption: Conceptual overview of double staining with this compound and Alum Carmine.

Procedure:

-

Prepare thin cross-sections of the plant material.

-

Stain with a 1% aqueous solution of this compound.

-

Subsequently, stain with a 5.5% aqueous solution of alum carmine.[5]

-

Mount the sections in distilled water for observation.[5]

Expected Results:

-

Lignified tissues: Green

-

Parenchymatous and other non-lignified tissues: Red

Staining of Amyloid Deposits

This protocol is for the detection of amyloid in histological sections.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Immerse the sections in a 1:300 diluted aqueous solution of this compound for 24 hours.[1]

-

Rinse with distilled water.

-